Technical Documentation Center

Astrazon Brilliant Red 4G Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Astrazon Brilliant Red 4G

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Astrazon Brilliant Red 4G (Basic Red 14)

This guide provides a comprehensive technical overview of Astrazon Brilliant Red 4G, also known as Basic Red 14 (CAS 12217-48-0), tailored for researchers, scientists, and professionals in drug development. The content h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Astrazon Brilliant Red 4G, also known as Basic Red 14 (CAS 12217-48-0), tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also contextual insights into the properties, applications, and underlying principles of this versatile cationic dye.

Section 1: Introduction and Core Chemical Identity

Astrazon Brilliant Red 4G is a cationic dye belonging to the methine class. Its positively charged chromophore is the basis for its primary industrial application: the dyeing of materials with anionic characteristics, such as acrylic fibers.[1] While its history is rooted in the textile industry, its distinct properties have led to its use in other specialized fields. This guide will delve into its fundamental characteristics, established applications, and explore its potential, albeit less documented, roles in biological and forensic sciences.

The fundamental identification of this compound is crucial for accurate sourcing and application. It is recognized by several synonyms, the most common being Basic Red 14 and C.I. 48016.[2]

Section 2: Physicochemical and Spectral Properties

A thorough understanding of the dye's properties is paramount for its effective application, from ensuring solubility in a given solvent system to predicting its behavior under various experimental conditions.

General and Physical Properties

Astrazon Brilliant Red 4G is typically supplied as a dark red, uniform crystalline powder.[3][4] It is readily soluble in water, forming a brilliant red solution.[3][5] A notable characteristic is its stability under various conditions. Its color remains unchanged at temperatures up to 120°C and across a pH range of 2-6.[3][5] This stability extends to its interaction with certain metal ions; while its color is slightly altered by copper ions, it remains stable in the presence of iron ions.[3] When dissolved in strong sulfuric acid, the solution appears green-light yellow, which turns to a red-light yellow upon dilution.[6]

Table 1: Core Physicochemical Properties of Astrazon Brilliant Red 4G

PropertyValueReference(s)
CAS Number 12217-48-0[7]
Molecular Formula C₂₃H₂₆ClN₃[7]
Molecular Weight 379.93 g/mol [7]
Appearance Dark red crystalline powder[3][4]
Solubility in Water 40 g/L at 40°C[6]
pH Stability Stable in the range of pH 2-6[5]
Thermal Stability Color remains unchanged at 120°C[5]
Synonyms Basic Red 14, C.I. 48016, Stenacrile Brilliant Red 4G[7][8]
Spectral Characteristics

The spectral properties of a dye are critical for any application involving spectrophotometry or fluorescence microscopy. Astrazon Brilliant Red 4G exhibits a distinct absorption profile and notable fluorescent properties.

  • Absorption: The maximum absorption wavelength (λmax) of Astrazon Brilliant Red 4G in water is in the range of 512-516 nm.

  • Fluorescence: The dye is fluorescent, particularly when diluted from a sulfuric acid solution where it exhibits a yellow fluorescence.[3] In practical applications, it is known to fluoresce under green light excitation (approximately 530 nm), with an emission in the red spectrum (above 590 nm).[9]

Section 3: Mechanism of Action and Key Applications

The primary mechanism of action for Astrazon Brilliant Red 4G is rooted in its cationic nature, which dictates its interaction with various substrates.

Principle of Cationic Dye-Substrate Interaction

The core principle behind the utility of Astrazon Brilliant Red 4G is the electrostatic attraction between its positively charged molecule and negatively charged sites on a substrate. This forms strong ionic bonds, leading to effective and stable staining.

G Dye Astrazon Brilliant Red 4G (Cationic, Positively Charged) Binding Ionic Bond Formation (Electrostatic Attraction) Dye->Binding Substrate Substrate (Anionic, Negatively Charged Sites) Substrate->Binding Result Stable Staining / Adsorption Binding->Result G A Latent Fingerprint on Surface B Cyanoacrylate Fuming (Superglue) A->B C Polymerization on Print Residues B->C D Application of Basic Red 14 Solution C->D E Dye Adheres to Polymerized Print D->E F Visualization under Green Light (approx. 530 nm excitation) E->F G Fluorescent Red Print Visualized (>590 nm emission) F->G

Caption: Workflow for using Basic Red 14 in forensic science.

Protocol: Latent Fingerprint Staining with Basic Red 14

This protocol is a generalized procedure based on forensic applications.

  • Cyanoacrylate Fuming: Expose the latent print to cyanoacrylate fumes until a white polymer deposit is visible.

  • Prepare Staining Solution: Prepare a working solution of Basic Red 14. A common formulation is 2 g/L in ethanol. [9]3. Staining: Apply the Basic Red 14 solution to the fumed print using a spray bottle or by immersion.

  • Rinsing: Gently rinse the surface with water to remove excess dye.

  • Drying: Allow the surface to air dry completely.

  • Visualization: Illuminate the stained print with a forensic light source at approximately 530 nm.

  • Photography: Photograph the fluorescent print using a camera equipped with a red filter (e.g., a 590 nm long-pass filter). [9]

Potential Biological Applications (Note on Evidence)

There are commercial claims suggesting that Basic Red 14 has biological activity. One source states that the dye binds to maternal blood cells and interacts with cell and stem cell factors, leading to the activation of a polymerase chain reaction (PCR). [5]It is also suggested that a fatty acid component may stimulate phagocytosis by neutrophils. [5] It is critical to note that these claims are from a commercial supplier and are not, at present, substantiated by peer-reviewed scientific literature. The proposed mechanism of "activating PCR" is biochemically unclear from the provided description. Therefore, researchers should treat this information with a high degree of caution and seek independent validation before designing experiments based on these claims.

Section 4: Safety and Toxicology

A comprehensive understanding of the safety and toxicological profile of Astrazon Brilliant Red 4G is essential for its handling and disposal.

Handling and Personal Protective Equipment (PPE)

According to available safety data sheets, Astrazon Brilliant Red 4G is considered a hazardous substance. It can cause serious eye irritation and may cause respiratory irritation. [10]

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood. [10]* Personal Protective Equipment:

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [10] * Hand Protection: Wear protective gloves. [10] * Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be necessary. [10]

Toxicological Summary

While one safety data sheet indicates that the substance is not classified as acutely toxic, corrosive, a sensitizer, mutagenic, or carcinogenic, it is still classified as an irritant. [4]Another source indicates it is harmful if swallowed and may cause gastrointestinal irritation. [11] A study on the ecotoxicity of Basic Red 14 found it to be more toxic to the green algae Chlorella sp. and the water flea Moina macrocopa than the anionic dye Reactive Red 141. The 96-hour EC50 for Chlorella sp. was 10.88 mg/L, and the 48-hour LC50 for Moina macrocopa was 4.91 mg/L. [12]The higher toxicity in the latter was attributed to the smaller molecular size of Basic Red 14, allowing it to pass through the cell membrane. [12]

Section 5: Conclusion and Future Outlook

Astrazon Brilliant Red 4G (Basic Red 14) is a well-characterized cationic dye with robust physicochemical properties that make it highly effective for its primary industrial application in textile dyeing. Its strong fluorescence has also carved out a niche application in forensic science for latent print development.

For the research scientist and drug development professional, the utility of Astrazon Brilliant Red 4G is less clear. While there are tantalizing, yet unverified, commercial claims of specific biological interactions, a significant gap exists in the peer-reviewed literature to support its use as a biological stain, probe, or research tool. The lack of detailed spectral data (beyond λmax) and established biological protocols further limits its current applicability in a research setting.

Future research could focus on validating the purported biological activities, which, if confirmed, could open new avenues for this dye in cell biology or as a diagnostic tool. Additionally, a more detailed characterization of its fluorescence properties, including quantum yield and lifetime, would be necessary for its consideration as a fluorescent probe in quantitative biological imaging. Until such research is published, its use in a biological or drug development context should be approached with an experimental and cautious mindset.

References

  • Biosynth. (n.d.). Basic Red 14 | 12217-48-0 | MAA21748.
  • MedchemExpress. (n.d.). C.I. Basic red 14 | Fluorescent Dye.
  • Emperor Chem. (n.d.). basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN.
  • COLORKEM. (n.d.). China Basic Red 14 | 12217-48-0 Manufacturer and Supplier.
  • Latent Forensics. (n.d.). Basic Red 14 Powder.
  • Carl ROTH. (n.d.). Basic Red 14, 250 g - Indicators and Dyes.
  • TCI Chemicals. (n.d.). Basic Red 14 | 12217-48-0 | TCI AMERICA.
  • Pharmaffiliates. (n.d.). CAS No : 12217-48-0| Chemical Name : Basic Red 14.
  • MDPI. (n.d.). Nanoceria's Silent Threat: Investigating Acute and Sub-Chronic Effects of CeO2 Nanopowder (≤50 nm) on the Human Intestinal Epithelial Cells. MDPI.
  • ChemicalBook. (n.d.). ASTRAZON BRILLIANT RED 4G | 12217-48-0.
  • BVDA. (n.d.). Basic Red 14.
  • PubChem. (n.d.). Basic Red 14 | C23H26ClN3 | CID 6435842.
  • ECHEMI. (n.d.). Basic Red 14 SDS, 12217-48-0 Safety Data Sheets.
  • Alfa Chemistry. (n.d.). CAS 12217-48-0 ASTRAZON BRILLIANT RED 4G.
  • Vinitnantharat, S., Chartthe, W., & Pinisakul, A. (2008). Toxicity of reactive red 141 and basic red 14 to algae and waterfleas. Water Science & Technology, 58(6), 1193-1198.
  • PubMed. (2015). Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae. PubMed.
  • Fisher Scientific. (n.d.). Astrazon Brilliant Red 4G, TCI America 25 g | Buy Online.
  • ResearchGate. (n.d.). Dyes and their chemical structures: (a) Astrazon Red 6B (Cationic Basic...).
  • Thermo Fisher Scientific. (n.d.). Probes for Mitochondria—Section 12.2.
  • ResearchGate. (n.d.). Cell viability assay: HCT116, SW480, and normal fibroblast cell lines....
  • Carl ROTH. (n.d.). Safety Data Sheet: Basic Red 14.
  • PubMed. (2004). Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. PubMed.
  • PubMed Central. (n.d.). Imaging reversible mitochondrial membrane potential dynamics with a masked rhodamine voltage reporter. PubMed Central.
  • RE-Place. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Reddit. (2022). Need help understanding mitochondrial assays (with MitoTracker dyes).
  • Abcam. (n.d.). Cell viability assays.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • World dye variety. (2012). Basic Red 14.
  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS BASIC RED 14. Retrieved from Qingdao Sanhuan Colorchem CO.,LTD website.
  • Oxford Academic. (n.d.). DNA Damage Induced by Red Food Dyes Orally Administered to Pregnant and Male Mice. Oxford Academic.
  • Quality Biological. (n.d.). Neutral Red Solution (0.33%) for Staining Introduction Components and Recommended Storage Materials Protocol.
  • ResearchGate. (2025). Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae | Request PDF.
  • PNAS. (n.d.). Acquired motility of Babesia microti–infected red blood cells. PNAS.
  • YouTube. (2022). Viability Assays For Cells In Culture l Protocol Preview.
  • PubMed Central. (n.d.). Efficient Biodegradation of Azo Dyes Catalyzed by the Anthraquinone-2-sulfonate and Reduced Graphene Oxide Nanocomposite. PubMed Central.
  • ResearchGate. (2019). (PDF) Ponceau 4R azoic red dye: Thermal behavior, optical anisotropy and terahertz spectroscopy study.

Sources

Exploratory

An In-depth Technical Guide to Basic Red 14: Chemical Structure and Molecular Properties

This guide provides a comprehensive technical overview of the chemical and molecular characteristics of Basic Red 14 (C.I. 48016), a synthetic cationic dye belonging to the methine class.[1] Intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical and molecular characteristics of Basic Red 14 (C.I. 48016), a synthetic cationic dye belonging to the methine class.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data from authoritative sources to elucidate the compound's structure, molecular weight, and fundamental properties.

Chemical Identity and Nomenclature

Basic Red 14 is a dark red, powdered organic compound widely utilized in the textile industry for dyeing acrylic fibers and modified polyesters.[1][2][3] Its high color intensity and fluorescent properties also lend it to specialized applications, including in forensics for the visualization of latent fingerprints and biological traces.[2][4]

A critical first step in any rigorous scientific investigation is the precise identification of the substance . Basic Red 14 is identified by several key identifiers:

IdentifierValue
CAS Registry Number 12217-48-0[5]
C.I. Name Basic Red 14[5]
C.I. Number 48016[6][7]
Molecular Formula C23H26ClN3[3][5][6][7][8][9]
IUPAC Name 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile chloride[5][9]

The compound is also known by various synonyms, including Astrazon Brilliant Red 4G, Cationic Red 5GN, and Sevron Brilliant Red 4G.[5][7][9]

Molecular Structure Elucidation

The chemical structure of Basic Red 14 is characterized by a cationic indolium heterocycle linked via a methine bridge to a substituted aniline moiety. This conjugated system is the chromophore responsible for the dye's intense red color.

The IUPAC name, 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile chloride, precisely describes this arrangement.[5] The structure can be represented by the following SMILES string:

CC1(C2=CC=CC=C2N(C)CCC#N)C)C.[Cl-][5]

For clarity, the key functional groups and their connectivity are visualized in the diagram below.

Caption: Simplified 2D representation of Basic Red 14's chemical structure.

The positive charge on the indolium nitrogen atom is balanced by a chloride anion, making the overall compound a salt. This ionic character is a key determinant of its solubility and dyeing mechanism, which typically involves electrostatic interactions with anionic sites on the substrate.

Molecular Weight and Formula

The molecular formula of Basic Red 14 is C23H26ClN3.[1][3][6][7] Based on this formula, the molecular weight can be calculated from the atomic weights of its constituent elements.

PropertyValueSource
Molecular Formula C23H26ClN3PubChem, World Dye Variety[1][5]
Molecular Weight 379.93 g/mol PubChem, MedchemExpress[3][5][6][7][8]
Exact Mass 379.1815255 DaPubChem[5]

The monoisotopic or exact mass is particularly relevant for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex matrices. The average molecular weight is sufficient for most stoichiometric calculations in wet chemistry and formulation development.

Physicochemical Properties

Basic Red 14 presents as a dark red powder.[6][7] It is soluble in water, forming a brightly colored red solution.[3][10] The solubility is reported to be 40 g/L at 40°C.[3] The dye is stable in a pH range of 2 to 6.[2][3][10]

Spectroscopic properties are critical for both qualitative and quantitative analysis:

  • Maximum Absorption (λmax): 510 - 520 nm[2]

  • Excitation Wavelength: ~530 nm[2][4]

  • Fluorescence Emission: >590 nm[2][4]

These properties are fundamental to its application as a fluorescent stain in microscopy and forensic science.

Conclusion

This guide has detailed the fundamental chemical structure and molecular weight of Basic Red 14. A thorough understanding of its indolium-based cationic structure, molecular formula (C23H26ClN3), and molecular weight (379.93 g/mol ) is essential for its effective application in research and industry. The provided identifiers and structural information serve as a foundational reference for scientists working with this versatile methine dye.

References

  • World Dye Variety. (2012, April 26). Basic Red 14. Retrieved from [Link]

  • SD International. Basic Red 14 Dyes - Superior Quality, Affordable Prices, Exporter in Mumbai. Retrieved from [Link]

  • Carl ROTH. Basic Red 14, 250 g - Indicators and Dyes. Retrieved from [Link]

  • BVDA. Basic Red 14. Retrieved from [Link]

  • Emperor Chem. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Basic Red 14. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. Basic Red 14. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 12217-48-0| Chemical Name : Basic Red 14. Retrieved from [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Improving colorfastness of Basic Red 14 on synthetic textiles

[1] Welcome to the Technical Support Hub. Subject: Optimization and Troubleshooting of Basic Red 14 on Acrylic & Synthetic Substrates.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Technical Support Hub. Subject: Optimization and Troubleshooting of Basic Red 14 on Acrylic & Synthetic Substrates. Guide Version: 2.4 (Scientific & Industrial Application)

Module 1: The Mechanistic Foundation

Understanding the Ionic Interface

To master the application of Basic Red 14 (C.I. 48016), one must move beyond simple "recipe following" and understand the kinetic behavior of the methine chromophore. Basic Red 14 is a cationic (positive) species that forms an electrovalent bond with the anionic (negative) sites—primarily sulfonate (


) or carboxylate (

)—embedded within the acrylic polymer matrix.

The Critical Control Point: Glass Transition (


) 
Unlike cotton or wool, acrylic fiber structure is "closed" below its glass transition temperature (

). Below this threshold, dye uptake is negligible. Once

is surpassed, the fiber structure relaxes, and the dye strike rate becomes exponential. Control at this specific thermal inflection point is the single most critical factor in preventing uneven dyeing.
Visualization: The Cationic Dyeing Kinetic Pathway

The following diagram illustrates the critical phases of adsorption, diffusion, and fixation relative to temperature.

DyeingKinetics cluster_0 Kinetic Risk Factors Start Dye Bath Preparation (pH 4.5, Acetate Buffer) BelowTg Below Tg (<75°C) Surface Adsorption Only Start->BelowTg Heating TgZone Tg Transition (75-85°C) CRITICAL ZONE Fiber Pores Open BelowTg->TgZone Ramp 1°C/min Diffusion Diffusion Phase (85-98°C) Cation Exchange TgZone->Diffusion Rapid Strike Requires Retarder Fixation Fixation & Cooling Ionic Bond Formation Diffusion->Fixation Equilibrium

Figure 1: Kinetic pathway of Basic Red 14. Note the "Critical Zone" at 75-85°C where strike rate must be mechanically or chemically throttled.

Module 2: Troubleshooting & FAQs

Field-Proven Solutions for Common Anomalies

Q1: My Basic Red 14 dyeings are consistently unlevel (streaky). Increasing the boiling time didn't help. Why?

Diagnosis: You are likely heating too fast through the


 zone, or your retarder system is mismatched.
The Science:  Basic Red 14 has a Compatibility Value (K) of 4 .[1] This indicates a medium-to-fast strike rate.[2] If you heat rapidly from 70°C to 90°C, the dye rushes into the first available amorphous regions of the fiber, locking in place before it can migrate. Boiling longer does not fix this because cationic dyes have poor migration properties compared to disperse dyes.
Corrective Protocol: 
  • The "Hold" Technique: Introduce a dwell time. Heat to 75°C, hold for 15 minutes, then ramp to 98°C at a strict rate of 0.5°C/min.

  • Retarder Selection: Use a cationic retarder (e.g., quaternary ammonium type).[3] This colorless cation competes with the dye for fiber sites, temporarily blocking them to ensure a slower, more uniform uptake.[4]

Q2: The lightfastness is failing (Rating < 3). How can we improve this for high-end applications?

Diagnosis: Basic Red 14 is a methine/cyanine type, known for brilliance but moderate lightfastness (ISO ~4). Failures below this usually indicate "ring dyeing" (dye on surface only) or catalytic fading. The Science: If the dye is aggregated on the surface rather than diffused into the core, it is highly susceptible to photo-oxidation. Corrective Protocol:

  • Ensure Saturation: Check if you have exceeded the Fiber Saturation Value (

    
    ). If 
    
    
    
    , the excess dye cannot bond and remains on the surface.[5]
  • Antioxidant After-treatment: Apply a low-molecular-weight hindered amine light stabilizer (HALS) or specific antioxidant auxiliary during the cooling phase to scavenge free radicals generated by UV exposure.

  • Soaping: Perform a rigorous soaping with a non-ionic detergent to remove unfixed surface dye.

Q3: We see precipitation when mixing Basic Red 14 with certain auxiliaries.

Diagnosis: Incompatibility with anionic (negatively charged) substances. The Science: Basic Red 14 is cationic (


).[4][6] If you introduce an anionic leveling agent or thickener (

in the same bath), they will form an insoluble complex (precipitate), causing spots and low color yield. Corrective Protocol:
  • Rule of Thumb: Only use non-ionic or cationic auxiliaries.

  • Exception: If you must use an anionic retarder (which works by complexing the dye in the bath), you must add a non-ionic dispersing agent first to keep the complex suspended.

Module 3: Optimization Protocols

Standardized Workflows for Reproducibility

Table 1: Retarder System Comparison
FeatureCationic Retarder (Blocking Agent)Anionic Retarder (Complexing Agent)
Mechanism Competes with dye for fiber sites.[2][4][6][7]Forms temporary complex with dye in bath.
Effect on Yield Can reduce final color depth if overdosed.No loss of depth (complex breaks at boil).
Compatibility Excellent with Basic Red 14 (K=4).[1]Requires careful non-ionic surfactant balance.
Best Use Case Pale to Medium shades.[2]Deep/Dark shades (prevents blocking).
Protocol: Optimized Dyeing Curve for Basic Red 14

Objective: Level dyeing of 100% Acrylic Yarn (Medium Depth).

  • Bath Setup:

    • Liquor Ratio: 1:10 to 1:20.

    • pH: Adjust to 4.5 using Acetic Acid + Sodium Acetate (Buffer). Crucial: Basic Red 14 is unstable in alkaline conditions.

    • Auxiliaries:

      • Non-ionic leveling agent: 0.5 g/L.

      • Cationic Retarder: Calculated based on depth (see formula below).

  • Dyeing Cycle:

    • Step 1: Set bath to 50°C. Add chemicals and run for 10 mins.

    • Step 2: Add predissolved Basic Red 14. Run 5 mins.

    • Step 3: Raise temp to 75°C at 2°C/min.

    • Step 4 (CRITICAL): Raise temp from 75°C to 90°C at 0.5°C to 1°C/min .

    • Step 5: Raise to 98°C-100°C. Hold for 45-60 mins.

    • Step 6: Cool slowly to 60°C (Shock cooling causes creases).

Retarder Calculation Formula:



(Where 

for Basic Red 14 is approx 4.0)

Module 4: Logic Visualization

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Defect Uneven Uneven / Streaky Problem->Uneven Fastness Poor Fastness Problem->Fastness Precip Spots / Precipitation Problem->Precip CheckTg Check Ramp Rate at 75-85°C Uneven->CheckTg CheckRetarder Check Retarder Compatibility Uneven->CheckRetarder CheckSurf Check Surface Dye (Soaping) Fastness->CheckSurf CheckAux Check Anionic Contamination Precip->CheckAux Solution1 Slow Ramp to 0.5°C/min CheckTg->Solution1 Rate too fast Solution2 Increase Soaping / Add UV Absorber CheckSurf->Solution2 Loose dye found Solution3 Switch to Non-ionic Auxiliaries CheckAux->Solution3 Anionic detected

Figure 2: Decision matrix for rapid troubleshooting of Basic Red 14 application defects.

References

  • World Dye Variety. (2012). Basic Red 14 Properties and Applications (C.I. 48016).[8][9] Retrieved from [Link]

  • Textile Learner. (2021). Dyeing of Acrylic with Basic Dyes: Mechanism and Retarders.[2][4][10][11] Retrieved from [Link]

  • China Dyestuff. (2021). Factors Affecting the Dyeing of Cationic Dyes: Temperature and Retarders.[3][4][10][12] Retrieved from [Link]

  • Emperor Chemical. Basic Red 14 Technical Data Sheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Precision Spectrophotometry of Astrazon Brilliant Red 4G

Status: Operational Ticket Priority: High (Method Validation Support) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Welcome to the Technical Support Hub You are likely here because your absorbance...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Method Validation Support) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Welcome to the Technical Support Hub

You are likely here because your absorbance data for Astrazon Brilliant Red 4G (Basic Red 14) is showing non-linearity, spectral shifts, or poor reproducibility. As a cationic polymethine dye, ABR 4G is highly sensitive to its chemical environment.[1]

This guide moves beyond basic "blanking" procedures. We will address the thermodynamic and kinetic interferences —specifically dimerization (metachromasy), pH-induced hydrolysis, and competitive ion-pairing—that compromise quantitative accuracy in drug development and adsorption isotherms.[1]

Part 1: The Physicochemical Baseline

Before troubleshooting, verify your target analyte matches the reference standards.[1] ABR 4G is often misidentified in generic protocols.

Table 1: Analyte Profile & Spectral Standards
ParameterSpecificationCritical Note
Common Name Astrazon Brilliant Red 4GSynonyms: Basic Red 14, Cationic Red X-5GN
C.I.[1][2][3][4] Number 48016CAS: 12217-48-0
Chromophore Polymethine / CyanineSusceptible to photobleaching over long exposures

(Water)
513–517 nm Monomeric peak.[1] Shifts to <500 nm indicate dimerization

(Ethanol)
525–532 nm Bathochromic shift indicates solvent stabilization
Molar Mass ~379.93 g/mol Use this for accurate Molar Absorptivity (

) calc

Tech Note: If your


 in water is appearing as a shoulder or doublet around 490 nm, you are not measuring concentration; you are measuring dye aggregation .[1] See Module 2.

Part 2: Troubleshooting Guides (Q&A Format)

Module 1: Spectral Integrity & Linearity (Beer’s Law Failure)

Q: My calibration curve bends negatively at higher concentrations. Is my detector saturating?

A: Unlikely.[1][2] You are witnessing Metachromasy (Dimerization). Cationic dyes like ABR 4G are hydrophobic planar molecules.[1] In aqueous solutions >10⁻⁴ M, they stack like coins (dimerize) due to Van der Waals forces and hydrophobic interaction.[1] The dimer absorbs at a lower wavelength (hypsochromic shift) and has a lower molar absorptivity than the monomer.[1]

The Fix: The Organic Modifier Protocol

  • Diagnosis: Run a scan from 400–600 nm.[1] If the peak at ~515 nm flattens and a shoulder appears at ~485 nm, dimerization is occurring.[1]

  • Correction: Do not use pure water. Reconstitute your dye in 10–20% Ethanol or Methanol .[1]

    • Mechanism:[5][6][7][8][9] The organic solvent lowers the dielectric constant and disrupts the hydrophobic stacking, forcing the dye back into its monomeric state [1].[1]

Q: My absorbance readings drift downward over 20 minutes. A: This is likely Wall Adsorption. ABR 4G is cationic; it binds aggressively to the negatively charged silanol groups (


) on glass and quartz cuvettes.[1]

The Fix:

  • Immediate: Rinse cuvettes with 0.1 M HCl, then Ethanol, then Water between samples.

  • Systemic: Switch to polystyrene (PS) disposable cuvettes for visible range work (if solvent compatible) or silanize your quartz cuvettes to block active sites.[1]

Module 2: Matrix Interferences (pH & Ions)

Q: The solution turned colorless/pale upon adding my biological buffer. Did the dye degrade? A: It likely underwent Carbinol Base Hydrolysis. At alkaline pH (> pH 9), the delocalized positive charge on the ABR 4G molecule is attacked by hydroxide ions (


), forming a non-resonant, colorless carbinol base or precipitating out.[1]

The Fix: The pH "Safe Zone"

  • Target pH: Maintain pH between 3.0 and 6.0 .

  • Buffer Choice: Use Acetate or Citrate buffers.[1] Avoid Phosphate buffers if high concentrations of heavy metals are present (precipitation risk).[1]

  • Protocol: Always adjust the sample pH before adding the dye if using it as a probe.[1]

Q: I have anionic surfactants (SDS) in my sample. Can I still measure ABR 4G? A: Not directly. Anionic surfactants form Ion-Pairs with Cationic ABR 4G.[1]

  • Low Surfactant Conc: Precipitates form (turbidity interference).[1]

  • High Surfactant Conc: The dye solubilizes in micelles, causing a massive spectral shift (often +10 to +20 nm).[1]

The Fix: Liquid-Liquid Extraction (LLE) If you must measure in the presence of anionic interferents, use the ion-pairing to your advantage:

  • Add excess Chloroform or Dichloromethane.[1]

  • The neutral Ion-Pair (Dye-Surfactant) will extract into the organic phase.[1]

  • Measure absorbance in the organic layer [2].[1]

Part 3: Visualizing the Workflows

Workflow 1: Diagnosing Non-Linearity (Dimerization vs. Saturation)

This logic gate ensures you are validating the chemical state of the dye before trusting the data.[1]

DimerizationCheck Start Start: Non-Linear Calibration CheckLambda Check λmax Profile Start->CheckLambda Shoulder Shoulder at ~485nm? CheckLambda->Shoulder Dilute Dilute Sample 10x Shoulder->Dilute Yes Result2 Cause: Detector Saturation Fix: Use Thinner Cuvette Shoulder->Result2 No (Peak is sharp) SolventMod Add 20% Ethanol Dilute->SolventMod ReMeasure Re-measure Absorbance SolventMod->ReMeasure Decision Ratio A(Monomer)/A(Dimer) Increases? ReMeasure->Decision Result1 Cause: Aggregation (Metachromasy) Fix: Use Organic Modifier Decision->Result1 Yes Decision->Result2 No

Caption: Diagnostic logic for distinguishing between chemical aggregation (dimerization) and instrumental limitations.

Workflow 2: The "Clean-Up" Protocol for Complex Matrices

Use this when analyzing ABR 4G in wastewater or biological media containing competitive ions.[1]

SamplePrep RawSample Raw Sample (Matrix Unknown) Centrifuge Centrifuge (10k RPM, 5 min) RawSample->Centrifuge CheckTurbidity Turbidity Check (Abs @ 700nm) Centrifuge->CheckTurbidity Filter Syringe Filter (PTFE, 0.45µm) CheckTurbidity->Filter Abs > 0.05 AdjustPH Adjust pH (Target: 4.5) CheckTurbidity->AdjustPH Abs < 0.05 Filter->AdjustPH Interference Anionic Surfactants? AdjustPH->Interference DirectRead Direct UV-Vis (Aq. Mode) Interference->DirectRead No LLE Chloroform Extraction Interference->LLE Yes OrganicRead UV-Vis (Organic Mode) LLE->OrganicRead

Caption: Pre-treatment workflow to eliminate turbidity and surfactant interference prior to spectrophotometry.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use plastic cuvettes? A: Yes, and they are often preferred over glass to prevent cationic adsorption, provided you are using aqueous buffers.[1] If your protocol requires Methanol or Chloroform (as per Module 2), you must use Quartz and apply a rigorous acid wash (0.1M HCl) between runs to desorb the dye [3].[1]

Q: What is the molar absorptivity (


) I should use for calculations? 
A:  Do not rely on literature values blindly. ABR 4G purity varies by vendor (often 50–80% dye content).[1]
  • Protocol: Dissolve a known mass of your specific lot in 50% Ethanol/Water.[1]

  • Plot: Concentration (M) vs. Absorbance.[1]

  • Calculate: The slope is your specific

    
    .[1] Typical values range from 40,000 to 80,000 L[1]·mol⁻¹·cm⁻¹  depending on purity and solvent [4].[1]
    

Q: Why does my blank have a negative absorbance? A: This is a refractive index mismatch. If you blank with pure water but your sample contains high salt or organic solvents (to prevent dimerization), the light refraction changes.[1]

  • Fix: Your blank must be the exact solvent matrix (Buffer + Ethanol + Salts) minus the dye.[1]

References

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Standard reference for cationic dye metachromasy and solvent effects).

  • Sabnis, R. W. (2010).[1] Handbook of Biological Dyes and Stains. Wiley.[1] [1]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[1] Principles of Instrumental Analysis. Cengage Learning.[1] (Authoritative source on instrumental interference and cuvette selection).

  • PubChem Database. (n.d.).[1] Basic Red 14 (Astrazon Brilliant Red 4G) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis and Purity Validation of Astrazon Brilliant Red 4G

This guide provides a comprehensive, in-depth analysis of Astrazon Brilliant Red 4G (C.I. Basic Red 14), focusing on high-performance liquid chromatography (HPLC) as a primary tool for quality control and purity validati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of Astrazon Brilliant Red 4G (C.I. Basic Red 14), focusing on high-performance liquid chromatography (HPLC) as a primary tool for quality control and purity validation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishes a framework for self-validating protocols, and compares the analytical performance with relevant alternatives, supported by experimental data and authoritative references.

Introduction: The Analytical Imperative for Cationic Dyes

Astrazon Brilliant Red 4G is a cationic, water-soluble dye widely employed in the textile industry for dyeing acrylic fibers, modified polyester, and wool blends.[1][2] Its vibrant color and good fastness properties make it a commercially significant product.[1][3] Chemically, it is characterized as a dark red powder, soluble in water, and stable within a pH range of 2-6.[1][3] The molecular formula is C₂₃H₂₆N₃⁺ with a corresponding molecular weight of approximately 344.47 g/mol for the cation.[2]

The purity of such dyes is paramount, directly impacting the consistency, quality, and safety of the final dyed products. Impurities, which can arise from raw materials, side reactions during synthesis, or degradation over time, can lead to unpredictable color variations and potential toxicological concerns.[4] Therefore, a robust, validated analytical method is not merely a procedural step but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the primary dye from its potential impurities.[5]

The Core of Analysis: A Validated HPLC Protocol for Astrazon Brilliant Red 4G

The development of a reliable HPLC method requires a systematic approach, where each parameter is chosen to ensure specificity, accuracy, and robustness. For a cationic dye like Astrazon Brilliant Red 4G, a reverse-phase method is the logical choice.

Causality in Method Development: Why These Choices?
  • The Column (Stationary Phase): A C18 reverse-phase column is selected for its versatility and effectiveness in retaining compounds of moderate polarity like Astrazon Brilliant Red 4G. The non-polar C18 chains interact with the organic structure of the dye, providing the necessary retention for separation from more polar or less polar impurities.

  • The Mobile Phase: The mobile phase is a critical determinant of separation. We employ a gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile).

    • Acidification: The addition of a small amount of an acid like formic or phosphoric acid to the aqueous phase is crucial.[6][7] For cationic compounds, this suppresses the interaction with residual free silanol groups on the silica-based column packing, resulting in sharper, more symmetrical peaks.

    • Gradient Elution: A gradient program, which systematically increases the proportion of the organic solvent (acetonitrile) over time, is essential.[8] This allows for the efficient elution of early-eluting polar impurities and provides sufficient solvent strength to elute the main dye and any late-eluting non-polar impurities within a reasonable timeframe, ensuring good peak shape and resolution for all components.

  • The Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended over a standard UV-Vis detector.[8][9] A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This provides two significant advantages:

    • Optimal Wavelength Selection: The chromatogram can be extracted at the dye's maximum absorbance wavelength (λmax) for the highest sensitivity.

    • Peak Purity Analysis: The spectra across a single peak can be compared. Spectral homogeneity indicates a pure compound, whereas spectral differences suggest the co-elution of impurities.

Experimental Protocol: HPLC Analysis

This protocol provides a self-validating system for the routine analysis of Astrazon Brilliant Red 4G.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD/PDA).

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD/PDA, acquire 210-700 nm, monitor at dye's λmax (approx. 530-540 nm)

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of Astrazon Brilliant Red 4G reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare a series of dilutions for linearity assessment (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Prepare the sample to be tested at a target concentration of 25 µg/mL using the same diluent as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples according to the defined sequence.

  • Data Processing: Integrate the peak area of Astrazon Brilliant Red 4G. Purity is typically calculated using an area percent method (Area of main peak / Total area of all peaks) x 100%.

Visualization of the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard Preparation (100 µg/mL Stock) prep_dil Create Linearity Standards (1-50 µg/mL) prep_std->prep_dil filter Filter all solutions (0.45 µm Syringe Filter) prep_dil->filter prep_sample Sample Preparation (Target: 25 µg/mL) prep_sample->filter equilibrate Column Equilibration (15 min) filter->equilibrate inject Inject Sequence (Blanks, Standards, Samples) equilibrate->inject acquire Data Acquisition (DAD 210-700 nm) inject->acquire integrate Integrate Peaks acquire->integrate linearity Generate Calibration Curve integrate->linearity purity Calculate Purity (Area % Method) integrate->purity report Final Report linearity->report purity->report

Caption: Workflow for HPLC analysis of Astrazon Brilliant Red 4G.

Purity Validation: A System of Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the trustworthiness of the results. For dye purity, validation confirms that the method can accurately quantify the main component and separate it from potential impurities.

Key Validation Parameters
  • Specificity: The method's ability to unequivocally assess the analyte. This is demonstrated by injecting a blank (diluent), a placebo (if applicable), the analyte, and a spiked sample with known impurities. The DAD's peak purity function is crucial here.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by analyzing a minimum of five concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should be >0.999.

  • Accuracy: The closeness of test results to the true value. It's determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a sample with a known amount of analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days or by different analysts.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Logical Interdependence of Validation

The following diagram illustrates how these validation parameters form a cohesive, self-validating system.

Validation_Logic Specificity Specificity (Peak Purity) Linearity Linearity (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Linearity->Precision Range Range Accuracy->Range Precision->Range Method Validated Method Range->Method LOQ LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Interdependence of HPLC method validation parameters.

Comparative Analysis: Astrazon Brilliant Red 4G vs. Alternatives

To contextualize the performance of Astrazon Brilliant Red 4G, it is useful to compare it with other common red cationic dyes used in similar applications, such as Basic Red 46 and Rhodamine B.

PropertyAstrazon Brilliant Red 4G Basic Red 46 Rhodamine B
C.I. Name Basic Red 14Basic Red 46Basic Red 10
Chemical Class MethineAzoXanthene
Molecular Formula C₂₃H₂₆N₃⁺C₁₈H₂₁BrN₆C₂₈H₃₁N₂O₃⁺
MW (Cation) 344.47 g/mol [2]401.31 g/mol [6]443.58 g/mol [10]
Typical λmax ~535 nm~530 nm~555 nm[10][11]
Primary Application Acrylic Fibers[1][2]Textile Industry[12]Biological Stain, Tracer Dye[11][13]
Performance in HPLC Analysis

While specific retention times are column and method-dependent, a general comparison of analytical behavior can be made based on established methods.

HPLC Performance MetricAstrazon Brilliant Red 4G Basic Red 46 Rhodamine B
Typical Column C18 Reverse PhaseC18 Reverse PhaseC18 Reverse Phase[7][11]
Mobile Phase Modifier Mild acid (e.g., Formic)Mild acid (e.g., Formic)Mild acid (e.g., Phosphoric, Formic)[7][11]
Separation Profile Good separation from synthesis precursors is expected with a standard gradient.As an azo dye, separation from related amine and coupling components is critical.[12]Prone to N-de-ethylation, creating impurities (N-desethyl, N,N-bisdesethyl) that are well-resolved by HPLC.[10]
Detection DAD/PDA for peak purityDAD/PDA for peak purityDAD/PDA or Fluorescence for higher sensitivity.[14]
Method Robustness Considered high; stable molecule under typical acidic reverse-phase conditions.[1]Generally robust, but azo linkage can be susceptible to reduction.Photochemically sensitive; samples should be protected from light.[10]

Conclusion

The HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for the analysis and purity validation of Astrazon Brilliant Red 4G. The rationale behind each experimental choice—from the C18 column to the acidified gradient mobile phase and the use of a DAD detector—is grounded in established chromatographic principles to ensure a self-validating and trustworthy protocol. When compared to alternatives like Basic Red 46 and Rhodamine B, the analytical strategy remains consistent, highlighting the versatility of reverse-phase HPLC for the quality control of cationic dyes. By implementing this validated method, researchers and manufacturers can ensure the consistent quality, purity, and performance of Astrazon Brilliant Red 4G, meeting the stringent requirements of modern scientific and industrial applications.

References

  • ASTRAZON BRILLIANT RED 4G LIQUID with CAS 12217-48-0 . Unilong Chemical Supplier. [Link]

  • astrazon brilliant red 4g cas no.12217-48-0 . Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • HPLC Methods for analysis of Allura Red . HELIX Chromatography. [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines . MDPI. [Link]

  • Determination of rhodamine B in lipsticks by high performance liquid chromatography after extraction with AOT reversed micelles . Royal Society of Chemistry. [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique . An-Najah National University Staff. [Link]

  • Equivalents to DyStar, Huntsman, Ciba products . Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • Basic Red 46 . SIELC Technologies. [Link]

  • 9 Different Types of Dyes Used in Textile Industry . Skychem Group. [Link]

  • Dye purity and dye standardization for biological staining . ResearchGate. [Link]

  • Separation of Rhodamine B on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Fast HPLC Analysis of Dyes in Foods and Beverages (PRP-C18) . Hamilton Company. [Link]

  • Cas 12217-48-0,ASTRAZON BRILLIANT RED 4G . LookChem. [Link]

  • All the Trade Names of Reactive Dyes In Brief . Textile Industry. [Link]

  • HPLC–DAD–MS analysis results for Rhodamine B in textile sample #74 . ResearchGate. [Link]

  • Direct Identification of Dyes in Textiles by Direct Analysis in Real Time-Time of Flight Mass Spectrometry . ACS Publications. [Link]

  • Development of a rapid, simple and sensitive HPLC-FLD method for determination of rhodamine B in chili-containing products . PubMed. [Link]

  • Development and validation of an HPLC-UV method for determination of synthetic food colorants . ResearchGate. [Link]

  • Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods . MDPI. [Link]

  • Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection . FDA. [Link]

  • Rhodamine-B Analysis (HPLC) . EUROLAB. [Link]

  • Cold Brand Dyes (Dichloro Triazine Based) . Accura World. [Link]

  • Astrazon Brilliant Red 4G CAS 12217-48-0 . IndiaMART. [Link]

  • Different Types of Dyes for Textile Colouring . Online Clothing Study. [Link]

Sources

Comparative

A Comparative Guide to the Spectrophotometric Determination of Astrazon Brilliant Red 4G Concentration

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the spectrophotometric determination of Astrazon Brilliant Red 4G...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectrophotometric determination of Astrazon Brilliant Red 4G (ABR-4G), a cationic dye with significant applications in various industries. Beyond a simple protocol, this document delves into the underlying principles of the method, explains the rationale behind experimental choices, and offers a comparative perspective against High-Performance Liquid Chromatography (HPLC), an alternative analytical technique. The information presented herein is intended to empower researchers to develop and validate robust analytical methods for the quantification of ABR-4G in diverse sample matrices.

Introduction to Astrazon Brilliant Red 4G and the Imperative for Accurate Quantification

Astrazon Brilliant Red 4G, also known as Basic Red 14, is a cationic dye characterized by its vibrant red hue.[1] Chemically, it is a dark red powder that is readily soluble in water, forming a bright red solution.[2] This dye exhibits stability in a pH range of 2-6 and maintains its color and luster at temperatures up to 120°C.[3] Its primary application lies in the dyeing of acrylic fibers, where it imparts a brilliant and lasting color.[3]

The accurate determination of ABR-4G concentration is paramount for various reasons:

  • Quality Control: In industrial settings, ensuring the correct dye concentration in dye baths and finished products is crucial for color consistency and product quality.

  • Environmental Monitoring: The discharge of dye-containing effluents into the environment is a significant concern. Accurate quantification is essential for monitoring the levels of ABR-4G in wastewater and assessing the efficacy of treatment processes.

  • Research and Development: In academic and industrial research, precise concentration measurements are necessary for studying dye properties, developing new applications, and investigating dye degradation kinetics.

The Spectrophotometric Approach: A Foundation in the Beer-Lambert Law

Spectrophotometry is a widely used analytical technique for the quantitative determination of light-absorbing substances in a solution. The fundamental principle governing this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The Beer-Lambert Law Equation:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is specific to the substance at a particular wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the absorbing species (in mol L⁻¹).

For a given substance and a fixed path length, the absorbance is directly proportional to the concentration, allowing for the creation of a calibration curve to determine the concentration of an unknown sample.

Key Experimental Parameter: The Wavelength of Maximum Absorbance (λmax)

To achieve the highest sensitivity and accuracy in spectrophotometric analysis, measurements are performed at the wavelength of maximum absorbance (λmax). At this wavelength, the substance absorbs the most light, leading to a greater change in absorbance for a given change in concentration.

Experimental Protocol: Spectrophotometric Determination of Astrazon Brilliant Red 4G

This protocol provides a step-by-step guide for the quantitative analysis of ABR-4G using a UV-Vis spectrophotometer.

Materials and Reagents
  • Astrazon Brilliant Red 4G (C.I. Basic Red 14, CAS No. 12217-48-0)

  • Deionized water

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Cuvettes (quartz or glass, 1 cm path length)

  • UV-Vis Spectrophotometer

Workflow for Spectrophotometric Analysis

Figure 1: Workflow for the spectrophotometric determination of Astrazon Brilliant Red 4G concentration.

Step-by-Step Methodology

Step 1: Preparation of Stock and Standard Solutions

  • Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of ABR-4G powder and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Once dissolved, dilute to the mark with deionized water and mix thoroughly. This is your 100 mg/L stock solution.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution. For example, to prepare 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L, and 0.625 mg/L standards in 10 mL volumetric flasks.

Step 2: Determination of λmax

  • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Fill a cuvette with deionized water to serve as a blank.

  • Fill another cuvette with one of the mid-range standard solutions (e.g., 5 mg/L).

  • Perform a wavelength scan of the standard solution over the visible range (e.g., 400-700 nm).

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for ABR-4G.

Step 3: Measurement of Absorbance

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the deionized water blank.

  • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Rinse the cuvette with the next standard before filling.

  • Measure the absorbance of your unknown sample(s). If the absorbance is higher than the most concentrated standard, dilute the unknown sample appropriately and re-measure.

Step 4: Data Analysis

  • Plot a graph of absorbance (y-axis) versus the concentration of the standard solutions (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

  • Use the equation of the line to calculate the concentration of ABR-4G in your unknown sample(s) by substituting the measured absorbance (y-value) and solving for x (concentration). Remember to account for any dilutions made to the unknown sample.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can also be used for the quantification of dyes. It offers several advantages over spectrophotometry, including higher specificity and the ability to separate and quantify multiple components in a mixture.

Principle of HPLC for Dye Analysis

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is then pumped through the column at high pressure. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector, such as a UV-Vis detector, is used to monitor the eluent and generate a chromatogram, where each peak corresponds to a different component. The area under each peak is proportional to the concentration of that component.

Typical HPLC Method for Cationic Dyes
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve good separation.

  • Detection: A UV-Vis or Diode Array Detector (DAD) set at the λmax of ABR-4G would be used.

  • Quantification: Similar to spectrophotometry, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.

Comparative Analysis: Spectrophotometry vs. HPLC

The choice between spectrophotometry and HPLC for the determination of ABR-4G concentration depends on the specific requirements of the analysis.

FeatureSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the entire sample at a specific wavelength.Physically separates components of a mixture before detection and quantification.
Specificity Lower. Cannot distinguish between ABR-4G and other substances that absorb at the same wavelength.Higher. Provides separation of ABR-4G from other components in the sample matrix.
Sensitivity Generally good, but can be limited by background absorbance.Typically offers higher sensitivity, with lower limits of detection (LOD) and quantification (LOQ).
Linearity Good linearity over a certain concentration range as described by the Beer-Lambert Law.Excellent linearity over a wide concentration range.
Sample Throughput High. Analysis of a single sample is rapid.Lower. Each sample run takes several minutes.
Cost Lower initial instrument cost and running costs.Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance.
Complexity Relatively simple to operate.More complex instrumentation and method development required.
Ideal Application Quantification of pure or relatively simple ABR-4G solutions; routine quality control.Analysis of ABR-4G in complex matrices (e.g., wastewater, biological samples); analysis of dye mixtures.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results. Key validation parameters include:

  • Linearity and Range: Demonstrating a linear relationship between the analytical signal and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Appropriate Method

The spectrophotometric determination of Astrazon Brilliant Red 4G offers a simple, rapid, and cost-effective method for its quantification in relatively clean sample matrices. Its adherence to the Beer-Lambert law provides a solid foundation for accurate analysis when properly validated. The key to a successful spectrophotometric method lies in the careful determination of the λmax and the preparation of an accurate calibration curve.

For more complex samples or when the separation of ABR-4G from other components is necessary, HPLC provides a more specific and sensitive alternative. While requiring a greater initial investment and more complex method development, the superior resolving power of HPLC makes it an invaluable tool for challenging analytical problems.

Ultimately, the choice of analytical method should be guided by the specific goals of the analysis, the nature of the sample matrix, and the available resources. This guide provides the foundational knowledge for researchers to confidently select, develop, and validate a suitable method for the accurate determination of Astrazon Brilliant Red 4G concentration.

References

  • Unilong Industry Co., Ltd. (n.d.). ASTRAZON BRILLIANT RED 4G LIQUID with CAS 12217-48-0. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Retrieved from [Link]

  • Karadaş, C., & Gök, C. (2022). Kinetic, isotherm, and thermodynamic studies for adsorptive removal of basic violet 14 from aqueous solution. Turkish Journal of Chemistry, 46(5), 1547-1563.
  • Ma, M., Luo, X., Chen, B., Su, S., & Yao, S. (2019). Determination of pararosaniline hydrochloride in workplace air. Journal of Occupational and Environmental Hygiene, 16(8), 543-550.
  • Silva, L. S., et al. (2020). Spectrophotometric Determination of Allura Red AC and Tartrazine in Food Products Using Hydrophobic Deep Eutectic Solvents as an Alternative for Liquid-Phase Microextraction. Journal of the Brazilian Chemical Society, 31(11), 2345-2353.
  • Ghaedi, M., Ansari, A., & Sahraei, R. (2013). Adsorption behavior of azo dye C. I. acid red 14 in aqueous solution on surface soils. Environmental Progress & Sustainable Energy, 32(4), 876-883.
  • El-Ghenymy, A., et al. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes.
  • Gnanaprakash, D., et al. (2022). Photocatalytic Degradation, thermodynamic and kinetic study of cationic and anionic dyes from effluents using polyazomethine/ZnO and polyazomethine/TiO2 nanocomposites. Journal of Saudi Chemical Society, 26(4), 101493.
  • Rocha, F. R. P., et al. (2022). Validation of the methodology to determine synthetic dyes in foods and beverages by HPLC. Food Science and Technology, 42, e69421.

Sources

Validation

Langmuir vs. Freundlich Isotherm for Astrazon Brilliant Red 4G Adsorption: A Comparative Guide

In the pursuit of effective wastewater remediation, particularly concerning the removal of textile dyes, a thorough understanding of adsorption phenomena is paramount. Astrazon Brilliant Red 4G, a cationic dye widely use...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of effective wastewater remediation, particularly concerning the removal of textile dyes, a thorough understanding of adsorption phenomena is paramount. Astrazon Brilliant Red 4G, a cationic dye widely used in the textile industry, poses a significant environmental challenge due to its vibrant color and potential toxicity. Adsorption using solid adsorbents has emerged as a promising technique for its removal. The efficiency of this process is often evaluated by fitting experimental data to various isotherm models, with the Langmuir and Freundlich models being the most prominent.

This guide provides an in-depth, objective comparison of the Langmuir and Freundlich isotherm models for the adsorption of Astrazon Brilliant Red 4G. We will delve into the theoretical underpinnings of each model, present supporting experimental insights, and offer a detailed protocol for researchers to conduct their own comparative studies.

Unveiling the Adsorption Mechanism: Langmuir and Freundlich Isotherms

Adsorption isotherms are mathematical models that describe the distribution of the adsorbate species between the liquid and solid phases at equilibrium. The choice of an appropriate isotherm provides valuable insights into the adsorption mechanism, the surface properties of the adsorbent, and the overall efficiency of the process.

The Langmuir Isotherm: A Tale of Monolayer Adsorption

Developed by Irving Langmuir in 1916, this model is based on the following key assumptions[1][2][3][4]:

  • Adsorption occurs at specific, homogeneous sites on the adsorbent surface.

  • Each site can hold only one molecule of the adsorbate, leading to monolayer coverage.

  • There is no interaction between adjacent adsorbed molecules.

  • The adsorption energy is constant over all sites.

The Langmuir equation is expressed as:

Ce/qe = 1/(KLqmax) + Ce/qmax

Where:

  • Ce (mg/L) is the equilibrium concentration of the adsorbate.

  • qe (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

  • qmax (mg/g) is the maximum monolayer adsorption capacity.

  • KL (L/mg) is the Langmuir constant related to the affinity of the binding sites.

A linear plot of Ce/qe versus Ce indicates the applicability of the Langmuir model. The values of qmax and KL can be determined from the slope and intercept of this plot, respectively. The essential features of the Langmuir isotherm can be expressed in terms of a dimensionless constant separation factor, RL, which is defined as RL = 1 / (1 + KLC0), where C0 is the initial dye concentration. The value of RL indicates the type of isotherm: unfavorable (RL > 1), linear (RL = 1), favorable (0 < RL < 1), or irreversible (RL = 0).

The Freundlich Isotherm: Embracing Surface Heterogeneity

The Freundlich isotherm is an empirical model that is often applied to non-ideal adsorption on heterogeneous surfaces[5][6][7][8]. Its key tenets are:

  • The adsorbent surface is heterogeneous, with a non-uniform distribution of adsorption heats.

  • Adsorption is not limited to a monolayer.

  • Adsorption energy exponentially decreases as the adsorbate occupies the adsorption sites.

The Freundlich equation is given by:

log(qe) = log(KF) + (1/n)log(Ce)

Where:

  • qe (mg/g) and Ce (mg/L) have the same meaning as in the Langmuir model.

  • KF ((mg/g)(L/mg)1/n) is the Freundlich constant, indicative of the adsorption capacity.

  • 1/n is the heterogeneity factor, which is related to the adsorption intensity.

A linear plot of log(qe) versus log(Ce) suggests that the adsorption process follows the Freundlich model. The values of n and KF can be calculated from the slope and intercept of the plot. A value of 1/n between 0 and 1 indicates favorable adsorption.

Astrazon Brilliant Red 4G Adsorption: A Comparative Analysis

Several studies have investigated the adsorption of Astrazon dyes, including Astrazon Brilliant Red 4G and structurally similar cationic dyes, onto various adsorbents. The choice of the best-fitting isotherm model is often dependent on the nature of the adsorbent and the experimental conditions.

AdsorbentDyeBest Fit Isotherm(s)Key Findings & R² ValuesReference
Activated CarbonAstrazon Blue and Astrazon RedLangmuir and Redlich-PetersonEquilibrium data showed a good fit to both models.[9]
Activated CoalAstrozone RedLangmuirEquilibrium data fit well with the Langmuir model.[10]
Granular Carbon-Silica AerogelsAstrazon Pink FGLangmuir and Langmuir-FreundlichAdsorption data were well-fitted by both models.[11]

The recurring good fit of the Langmuir model in several studies involving Astrazon dyes suggests that for certain adsorbents, the adsorption process approaches monolayer coverage on a relatively homogeneous surface.[9][10][11] However, the fact that other models like Redlich-Peterson and Langmuir-Freundlich also provide a good fit indicates that the adsorption mechanism can be more complex, potentially involving some degree of surface heterogeneity.

The cationic nature of Astrazon Brilliant Red 4G (C₂₃H₂₆ClN₃) plays a crucial role in its adsorption.[12][13] Adsorbents with negatively charged surfaces (e.g., activated carbon with acidic functional groups) will exhibit strong electrostatic attraction towards this cationic dye, which can lead to a high affinity and a process well-described by the Langmuir model.

Experimental Protocol for Isotherm Determination

To objectively compare the Langmuir and Freundlich isotherm models for the adsorption of Astrazon Brilliant Red 4G, a well-designed experimental protocol is essential.

Materials and Reagents
  • Astrazon Brilliant Red 4G (C.I. Basic Red 14)

  • Selected Adsorbent (e.g., activated carbon, clay, agricultural waste-based biosorbent)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Glassware (conical flasks, beakers, pipettes)

  • Orbital shaker or magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_adsorption Adsorption Experiment cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Dye Stock Solution (e.g., 1000 mg/L) working_solutions Prepare Working Solutions (Varying Initial Concentrations) stock_solution->working_solutions adsorbent_prep Prepare Adsorbent (Wash, Dry, Sieve) batch_exp Batch Adsorption Experiments (Fixed Adsorbent Dose, Volume, Temp, pH) equilibration Agitate for Equilibrium Time batch_exp->equilibration separation Separate Adsorbent (Centrifuge/Filter) equilibration->separation concentration_measurement Measure Final Dye Concentration (UV-Vis Spectrophotometer) separation->concentration_measurement data_calculation Calculate qe concentration_measurement->data_calculation isotherm_fitting Fit Data to Langmuir & Freundlich Models data_calculation->isotherm_fitting model_comparison Compare R² values and Model Parameters isotherm_fitting->model_comparison conclusion Determine Best Fit Isotherm model_comparison->conclusion

Caption: Experimental workflow for determining adsorption isotherms.

Step-by-Step Methodology
  • Preparation of Dye Solutions : Prepare a stock solution of Astrazon Brilliant Red 4G (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.[14] From this stock solution, prepare a series of working solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).

  • Adsorption Experiments :

    • In a series of conical flasks, add a fixed amount of the adsorbent (e.g., 0.1 g) to a fixed volume of the dye solutions of different initial concentrations (e.g., 50 mL).[15]

    • Adjust the pH of the solutions to a predetermined optimal value using HCl or NaOH. The pH can significantly influence the surface charge of the adsorbent and the ionization of the dye.

    • Place the flasks in an orbital shaker at a constant temperature and agitation speed for a predetermined equilibrium time. This time should be determined from preliminary kinetic studies.[16]

  • Analysis :

    • After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.[15]

    • Measure the final concentration of Astrazon Brilliant Red 4G in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

    • Calculate the amount of dye adsorbed at equilibrium (qe) using the following mass balance equation:

      qe = (C0 - Ce)V / m

      Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Isotherm Modeling :

    • Plot Ce/qe versus Ce to test the Langmuir model.

    • Plot log(qe) versus log(Ce) to test the Freundlich model.

    • Determine the correlation coefficients (R²) for both models. The model with the R² value closer to 1 is considered to provide a better fit to the experimental data.

Conclusion: Which Model Prevails?

Based on the available literature, the Langmuir isotherm often provides a good to excellent fit for the adsorption of Astrazon Brilliant Red 4G and similar cationic dyes onto various adsorbents .[9][10][11] This suggests that the primary adsorption mechanism is often monolayer coverage on a surface with a finite number of active sites. The strong electrostatic interaction between the cationic dye and many negatively charged adsorbent surfaces likely promotes this type of adsorption.

However, it is crucial to recognize that the Freundlich model can also be applicable, particularly when using adsorbents with a high degree of surface heterogeneity . The choice of the best-fit model is not universal and depends on the specific adsorbent-adsorbate system and the experimental conditions (pH, temperature, etc.).

Therefore, for any new adsorbent being investigated for the removal of Astrazon Brilliant Red 4G, it is imperative to experimentally determine the adsorption isotherm and fit the data to both the Langmuir and Freundlich models. The resulting parameters will not only reveal the most probable adsorption mechanism but also provide critical data for the design and optimization of wastewater treatment processes.

References

  • IISTE. (n.d.). Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. IISTE.org. Retrieved from [Link]

  • ResearchGate. (2025). The History and Use of the Freundlich Adsorption Isotherm. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Investigation of Adsorption of Astrazon Blue and Astrazon Red on Commercial Activated Carbon Using Taguchi Experimental Design and Optimization of Experimental Parameters. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Langmuir isotherm and (b) Freundlich isotherm models for the adsorption of RR 120 by MWC and MBC. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Langmuir's Theory of Adsorption: A Centennial Review. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich adsorption isotherms at different temperatures... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir isotherms for the adsorption of astrozone red. ResearchGate. Retrieved from [Link]

  • Unacademy. (n.d.). Langmuir Adsorption Isotherms. Unacademy. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Adsorption Kinetics and Isotherms of Synthetic Dyes on Biochar Derived from Post-Coagulation Sludge. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Freundlich Isotherm: An Adsorption Model Complete Framework. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Langmuir adsorption model. Wikipedia. Retrieved from [Link]

  • Environment Protection Engineering. (n.d.). ADSORPTION OF REACTIVE DYES AND THEIR MIXTURES ON ACTIVATED CARBON. KINETIC, EQUILIBRIUM AND. Environment Protection Engineering. Retrieved from [Link]

  • ACS Publications. (n.d.). Langmuir's Theory of Adsorption: A Centennial Review. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Freundlich equation. Wikipedia. Retrieved from [Link]

  • LookChem. (n.d.). Cas 12217-48-0,ASTRAZON BRILLIANT RED 4G. LookChem. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption of Brilliant Green Dye onto a Mercerized Biosorbent: Kinetic, Thermodynamic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3: The Langmuir Isotherm. Chemistry LibreTexts. Retrieved from [Link]

  • Jurnal UPI. (n.d.). How to Purify and Experiment with Dye Adsorption using Carbon. Jurnal UPI. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Freundlich Isotherm: An Adsorption Model Complete Framework. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Langmuir, Freundlich and D-R isotherms for adsorption of DR 12B... ResearchGate. Retrieved from [Link]

  • ColorDys. (n.d.). The new face of Astrazon® Unique competence in cationic dyes. ColorDys. Retrieved from [Link]

  • JOURNAL OF ADVANCES IN CHEMISTRY. (2017). Adsorptions of Astrazon Dye onto Granular Carbon-Silica Aerogels Synthesized from Recycle Palm-Date Pits: Kinetics, Thermodynamic and Isotherm Studies. JOURNAL OF ADVANCES IN CHEMISTRY. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Freundlich Isotherm: Definition, Equation, and Limitations. Chemistry Learner. Retrieved from [Link]

  • Unilong. (n.d.). ASTRAZON BRILLIANT RED 4G LIQUID with CAS 12217-48-0. Unilong. Retrieved from [Link]

  • Lehigh Preserve. (n.d.). Studies on the Adsorption of Dyes on Pigments From Aqueous Solution. Lehigh Preserve. Retrieved from [Link]

  • PMC. (2021). Adsorption, Equilibrium Isotherm, and Thermodynamic Studies towards the Removal of Reactive Orange 16 Dye Using Cu(I)-Polyaninile Composite. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Outstanding Adsorption of Reactive Red 2 and Reactive Blue 19 Dyes on MIL-101 (Cr): Novel Physicochemical Analysis of Underlying Mechanism Through Statistical Physics Modeling. MDPI. Retrieved from [Link]

  • IndiaMART. (n.d.). Astrazon Brilliant Red 4G CAS 12217-48-0. IndiaMART. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption Behavior of Crystal Violet and Congo Red Dyes on Heat-Treated Brazilian Palygorskite: Kinetic, Isothermal and Thermodynamic Studies. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Astrazon Brilliant Red 4G (C.I. Basic Red 14): Laboratory Disposal &amp; Safety Guide

Astrazon Brilliant Red 4G (C.I.[1][2][3] Basic Red 14): Laboratory Disposal & Safety Guide[2] Executive Summary & Core Directive Astrazon Brilliant Red 4G (chemically known as C.I.[1] Basic Red 14 , CAS: 12217-48-0) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Astrazon Brilliant Red 4G (C.I.[1][2][3] Basic Red 14): Laboratory Disposal & Safety Guide[2]

Executive Summary & Core Directive

Astrazon Brilliant Red 4G (chemically known as C.I.[1] Basic Red 14 , CAS: 12217-48-0) is a cationic methine dye commonly used in textile research and biological staining.[1] While effective for acrylic and polyester fibers, it poses specific environmental and biological risks that dictate strict disposal protocols.

The Critical Rule: NEVER dispose of Astrazon Brilliant Red 4G solutions down the laboratory sink. This compound carries the hazard classification H410 (Very toxic to aquatic life with long-lasting effects) .[1] Even dilute residues can disrupt local wastewater treatment biology and harm aquatic ecosystems.[1] All disposal must follow a Zero-Discharge protocol via hazardous waste streams.[1]

Chemical Identity & Hazard Profile

Understanding the chemical nature of this dye is the first step in safe handling.

PropertySpecification
Trade Name Astrazon Brilliant Red 4G
C.I.[2][1][3][4][5][6][7][8][9][10][11] Name Basic Red 14
CAS Number 12217-48-0
Chemical Class Cationic Methine Dye (Chloride Salt)
Physical State Dark Red Powder
Solubility Soluble in water (~40 g/L); Soluble in Ethanol
Key Hazard Codes H318 (Causes serious eye damage)H410 (Very toxic to aquatic life)H302 (Harmful if swallowed)

Safety Pre-requisites (PPE & Engineering Controls)

Before initiating any disposal or cleanup procedure, ensure the following barriers are in place. The primary risk during disposal is dust inhalation (solid) and irreversible eye damage (splashes).

  • Eye Protection: Chemical splash goggles are mandatory.[1] Safety glasses are insufficient due to the H318 classification (Risk of serious damage).

  • Respiratory Protection: Use a N95 (US) or P2 (EU) dust mask when weighing or sweeping solids to prevent mucous membrane irritation.[1]

  • Skin Protection: Nitrile gloves (0.11 mm minimum thickness).[1] Cationic dyes bind strongly to skin proteins and are difficult to remove.

  • Engineering: All solid handling must occur inside a Chemical Fume Hood or under a localized exhaust trunk.[1]

Disposal Workflows

The following protocols are designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

Scenario A: Solid Waste (Stock Powder)

Context: Expired shelf-life or contaminated stock.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass to prevent breakage during transport.[1]

  • Transfer: Carefully transfer the powder using a plastic spatula inside a fume hood.[1] Do not generate dust. [1][5][8]

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: C.I.[2][1][3][5][7][12][13] Basic Red 14 (Astrazon Brilliant Red 4G)

    • Hazard Checkbox: Toxic, Irritant.[1][5][11][13]

  • Sealing: Tape the lid to prevent loosening due to vibration.[1]

Scenario B: Aqueous Solutions (Dye Baths/Stains)

Context: Leftover staining solutions or experimental runoff.[1]

  • Segregation: Do not mix with oxidizers (e.g., bleach, peroxide) or strong acids, as this may generate toxic byproducts or heat.[1]

  • Collection: Pour into a chemically compatible carboy (HDPE or Polypropylene).

  • Labeling: Label as "Aqueous Waste with Toxic Organic Dye" .

    • Note: If the solution contains <5% alcohol, it is usually classified as aqueous toxic waste. If >20% alcohol, treat as Flammable Solvent Waste (see Scenario C).[1]

  • Minimization (Optional - Consult EHS): For large volumes of dilute waste, activated charcoal can be used to adsorb the dye.[1]

    • Protocol: Add 1g activated charcoal per 100mL waste.[1] Stir for 1 hour. Filter. The clear filtrate may be drain-safe (verify with local EHS), while the solid charcoal is disposed of as solid hazardous waste.[1] If unsure, collect the total liquid.

Scenario C: Organic Solvent Solutions

Context: Dye dissolved in Methanol, Ethanol, or DMSO.[1]

  • Classification: This is a dual-hazard waste: Flammable (Ignitable) + Toxic .[1]

  • Collection: Collect in a dedicated "Halogenated" or "Non-Halogenated" solvent waste container depending on the solvent used.[1]

  • Compatibility: Ensure the solvent waste stream does not contain strong oxidizers (e.g., Nitric Acid waste), which react violently with organic dyes.[1]

Decision Logic Diagram

The following flowchart visualizes the decision-making process for disposing of Astrazon Brilliant Red 4G in various forms.

DisposalWorkflow Start Identify Waste Form Solid Solid Powder Start->Solid Liquid Liquid Solution Start->Liquid SolidDisposal Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidDisposal SolventCheck Is solvent Organic or Aqueous? Liquid->SolventCheck Organic Organic Solvent (Methanol/Ethanol) SolventCheck->Organic Organic Aqueous Aqueous Solution (Water-based) SolventCheck->Aqueous Water FlammableDisposal Solvent Waste Carboy Label: 'Flammable/Toxic' Organic->FlammableDisposal AqueousDisposal Aqueous Waste Carboy Label: 'Toxic Aqueous' Aqueous->AqueousDisposal NoSink CRITICAL: NO SINK DISPOSAL Aqueous->NoSink NoSink->AqueousDisposal Redirect

Figure 1: Decision tree for segregating Astrazon Brilliant Red 4G waste streams based on physical state and solvent base.

Emergency Spill Procedures

In the event of a spill, immediate containment is required to prevent environmental release.[11]

Dry Spill (Powder)[2][11][13]
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don goggles, gloves, and N95 mask.[1]

  • Cleanup:

    • Do not dry sweep (this creates dust).[1]

    • Cover the powder with wet paper towels or oil-sorbent pads to dampen it.[1]

    • Scoop the damp material into a wide-mouth waste jar.[1]

    • Wipe the surface with a detergent solution until no red stain remains.

Wet Spill (Liquid)[2]
  • Contain: Use absorbent "snakes" or pillows to dike the spill and prevent it from reaching floor drains.[1]

  • Absorb: Apply vermiculite, bentonite clay, or universal spill pads.[1]

  • Disposal: Shovel saturated absorbent into a heavy-duty plastic bag or bucket. Label as hazardous waste.[1][14]

References

  • LookChem. Astrazon Brilliant Red 4G CAS 12217-48-0 SDS. Retrieved from [1]

  • Carl Roth. Safety Data Sheet: Basic Red 14. Retrieved from [1]

  • ECHEMI. Basic Red 14 SDS, 12217-48-0 Safety Data Sheets. Retrieved from [1]

  • National Institutes of Health (NIH). Toxicity of reactive red 141 and basic red 14 to algae and waterfleas. PubMed.[1] Retrieved from

Sources

Handling

Technical Safety Protocol: Handling Astrazon Brilliant Red 4G (Basic Red 14)

CAS No: 12217-48-0 Chemical Family: Cationic Methine Dye (Indole derivative) Synonyms: C.I.[1][2][3][4] Basic Red 14, Astrazon Red 4G[1][3] Introduction: The Cationic Hazard Mechanism Handling Astrazon Brilliant Red 4G r...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 12217-48-0 Chemical Family: Cationic Methine Dye (Indole derivative) Synonyms: C.I.[1][2][3][4] Basic Red 14, Astrazon Red 4G[1][3]

Introduction: The Cationic Hazard Mechanism

Handling Astrazon Brilliant Red 4G requires more than generic lab safety; it requires an understanding of its molecular behavior. As a cationic (basic) dye , this molecule carries a positive charge that exhibits a high affinity for negatively charged biological substrates, such as nucleic acids and proteins found in mucous membranes and corneal tissue.

Why this matters for PPE: Unlike inert powders, Basic Red 14 is not just a particulate irritant; it is chemically active. Upon contact with moisture (sweat, tears, mucous), it solubilizes and binds aggressively to tissue. Consequently, the primary safety objective is absolute exclusion of particulate contact with moist mucosal surfaces, particularly the eyes and respiratory tract.

Hazard Profile & Risk Assessment

The following matrix summarizes the specific hazards associated with Basic Red 14 based on GHS classifications and toxicological data.

Hazard ClassGHS CodeDescriptionOperational implication
Ocular H318 / H319 Causes serious eye damage/irritation.CRITICAL: Dust ingress can cause immediate, persistent staining and chemical injury to the cornea.
Oral H302 Harmful if swallowed.[5][6]Hand-to-mouth transfer is a primary risk vector during doffing (glove removal).
Respiratory H335 May cause respiratory irritation.[2][6][7]Fine powder is easily aerosolized; inhalation leads to dyeing of the respiratory mucosa.
Environmental H410 / H411 Very toxic to aquatic life.Zero-discharge policy: No sink disposal. All rinsate must be captured.
Physical N/A Combustible Dust.Finely dispersed particles can form explosive mixtures in air.[8] Grounding required for bulk handling.
PPE Technical Specifications

This protocol validates the selection of PPE based on permeation resistance and physical barrier properties.

A. Hand Protection: Nitrile Rubber (NBR)[9]
  • Recommendation: Single-use Nitrile gloves (minimum thickness 0.11 mm).

  • Scientific Rationale: Natural rubber latex is not recommended due to potential protein allergenicity and variable chemical resistance. Nitrile offers superior resistance to dye permeation.

  • Protocol:

    • Double-gloving is mandatory when handling stock powder to prevent micro-contamination of the skin during doffing.

    • Change frequency: Immediately upon visible staining. Cationic dyes can eventually migrate through thin films via diffusion if left saturated.

B. Eye Protection: Unvented/Indirect Vent Goggles
  • Recommendation: ANSI Z87.1 compliant chemical splash goggles.

  • Scientific Rationale: Standard safety glasses are insufficient . The fine particulate nature of the dye allows dust to bypass side shields and enter the eye from the top or bottom gaps. Once in the eye, the dye dissolves in tear fluid, creating a concentrated caustic solution directly on the cornea.

C. Respiratory Protection: Particulate Filtration
  • Recommendation: NIOSH-certified N95 (minimum) or P100 filtering facepiece.

  • Scientific Rationale: To prevent alveolar deposition of dye particles. If handling quantities >50g outside a fume hood, a half-face elastomeric respirator with P100 cartridges is required to ensure a tight face seal.

D. Body Protection[5][7][9][10]
  • Recommendation: High-neck laboratory coat (buttoned to top) and closed-toe chemically resistant shoes.

  • Rationale: Prevents accumulation of dye dust on street clothing, which can be transferred to the home environment.

Operational Workflow: The "Clean-Trace" Protocol

This workflow is designed to isolate the contaminant and validate containment at every step.

HandlingProtocol Start START: Task Assessment FormCheck Is the Dye in Powder or Liquid Form? Start->FormCheck Powder POWDER HANDLING FormCheck->Powder Powder Liquid LIQUID HANDLING FormCheck->Liquid Liquid Hood Mandatory: Chemical Fume Hood ON (Sash height < 18 inches) Powder->Hood Static Eliminate Static: Use anti-static gun or wipes on spatula Hood->Static Weigh Weighing: Transfer to pre-tared vessel inside hood. Do NOT weigh on open bench. Static->Weigh Clean Decontamination: Wipe exterior of vessel with ethanol/water before removing from hood Weigh->Clean Secondary Secondary Containment: Use tray to catch drips Liquid->Secondary Secondary->Clean Waste Waste Segregation: Solids -> Haz Waste Bin Liquids -> Aqueous Waste (No Sink) Clean->Waste Doff Doffing Sequence: 1. Outer Gloves 2. Goggles 3. Coat 4. Inner Gloves 5. Wash Hands Waste->Doff

Figure 1: Decision logic for handling Astrazon Brilliant Red 4G, emphasizing containment of powder and segregation of waste.[1][3][6][9][11][12]

Step-by-Step Execution:

Phase 1: Preparation (The "Cold" Zone)

  • Activate Fume Hood: Ensure face velocity is 80–100 fpm.

  • Prepare Work Surface: Line the hood surface with an absorbent, plastic-backed bench pad. This captures spills and allows for rapid cleanup by simply rolling up the pad.

  • Static Control: Cationic dye powders are often electrostatic. Use an anti-static gun or wipe the spatula with a dryer sheet to prevent "flying powder" during weighing.

Phase 2: Active Handling (The "Hot" Zone)

  • Weighing: Never weigh Basic Red 14 on an open bench. Place the balance inside the hood or use a transfer vessel.

  • Solubilization: Add solvent to the powder, not powder to the solvent, to minimize splash risk. Cover immediately with Parafilm or a cap.

  • Spill Management: If powder spills, do not dry sweep . This generates aerosol. Cover with a wet paper towel (dampened with water/ethanol) to solubilize and trap the dust, then wipe up.

Phase 3: Decontamination & Doffing [5]

  • Wipe Down: Before removing the prepared solution from the hood, wipe the exterior of the container with a damp tissue to remove invisible dust traces.

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand, then sliding a finger under the remaining glove) to ensure the outside of the glove never touches the skin.

  • Wash: Wash hands with soap and cool water immediately. Warm water opens pores and may increase absorption if trace dye is present.

Emergency Response & Disposal
Accidental Exposure
  • Eye Contact: Time is critical. Flush immediately with water or saline for 15 minutes. Hold eyelids open. The dye is cationic and will bind to the cornea; immediate dilution is the only way to minimize permanent damage [1].

  • Skin Contact: Wash with soap and water.[4][6] Do not use bleach or harsh solvents on skin, as this may increase permeation. A mild exfoliant can help remove stained dead skin cells.

Waste Disposal
  • Aquatic Toxicity: Basic Red 14 is classified as H410 (Very toxic to aquatic life) .[5]

  • Protocol:

    • Liquids: Collect in a carboy labeled "Aqueous Waste - Toxic (Dyes)."

    • Solids: Weighing boats, contaminated gloves, and bench pads must go into "Hazardous Solid Waste."

    • Rinsate: The first and second rinse of any glassware must be collected as hazardous waste. Only the final polish rinse can go to the drain.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6435842, Basic Red 14. PubChem.[2] Retrieved from [Link]

  • Carl Roth. (2021).[9] Safety Data Sheet: Basic Red 14. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1030 - Bloodborne pathogens (Reference for PPE standard practices). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.